The synthesis of 7-chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride can be approached through various methods, primarily involving the functionalization of quinoline derivatives. A common synthetic route involves the following steps:
Technical parameters such as temperature, pressure, and reaction time must be optimized for each step to maximize yield and purity.
The molecular structure of 7-chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride features several key functional groups:
The three-dimensional conformation and electron distribution within these functional groups are critical for its pharmacological effects.
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride participates in various chemical reactions:
These reactions are significant for understanding its mechanism of action and potential therapeutic applications.
The primary mechanism of action for 7-chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride involves its role as an antagonist at the glycine site of the N-methyl-D-aspartate receptor:
The physical and chemical properties of 7-chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride are as follows:
| Property | Value |
|---|---|
| Density | 1.549 g/cm³ |
| Boiling Point | 395 °C at 760 mmHg |
| Melting Point | Not Available |
| Flash Point | 192.7 °C |
| Solubility |
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride (7-Cl-KYNA HCl; CAS 18000-24-3) is a potent and selective antagonist of the glycine co-agonist site (GlyB) within N-methyl-
Table 1: Binding Affinity of 7-Cl-KYNA HCl at NMDA Receptor Subtypes
| Receptor Subtype | IC50 (μM) | Selectivity vs. KYNA |
|---|---|---|
| GluN1/GluN2A | 0.14 ± 0.02 | 8-fold higher |
| GluN1/GluN2B | 0.21 ± 0.03 | 6-fold higher |
| GluN1/GluN2C | 0.18 ± 0.01 | 7-fold higher |
Data derived from radioligand displacement assays using [3H]glycine [6].
The C7 chloro group is pivotal for selectivity, as it sterically blocks interactions with non-target sites (e.g., AMPA receptors) and enhances lipophilicity (log P = 1.60 ± 0.06), facilitating blood-brain barrier penetration [1]. Electrophysiological studies confirm >200-fold selectivity for GlyB over the glutamate-binding site and negligible activity at kainate or metabotropic glutamate receptors [6].
Beyond NMDA receptor antagonism, 7-Cl-KYNA HCl modulates synaptic glutamate dynamics by inhibiting vesicular glutamate uptake. It targets vesicular glutamate transporters (VGLUTs) with an IC50 of 3.8 μM, reducing glutamate accumulation in isolated synaptic vesicles by >60% at 10 μM concentrations [3] [6]. This dual-action mechanism—simultaneously suppressing receptor activation and presynaptic glutamate availability—amplifies its neuroprotective effects.
Table 2: Thermodynamic Parameters of VGLUT1 Inhibition by 7-Cl-KYNA HCl
| Parameter | Value | Method |
|---|---|---|
| ΔG (kJ/mol) | -28.9 ± 0.8 | Isothermal Titration Calorimetry |
| ΔH (kJ/mol) | -15.2 ± 1.1 | Isothermal Titration Calorimetry |
| TΔS (kJ/mol) | +13.7 ± 0.9 | Calculated |
| Kd (μM) | 4.2 ± 0.3 | Fluorescence Quenching |
Kinetic analyses reveal non-competitive inhibition of VGLUTs, as evidenced by Lineweaver-Burk plots showing unchanged Km but reduced Vmax in glutamate uptake assays. The enthalpically driven binding (ΔH = -15.2 kJ/mol) suggests hydrogen bonding and electrostatic interactions between the C4-hydroxy/C2-carboxyl motifs and VGLUT residues, while positive TΔS indicates conformational flexibility upon ligand binding [6].
7-Cl-KYNA HCl exhibits superior neuroprotective properties compared to unmodified kynurenic acid (KYNA) and halogenated derivatives. In cortical neuron cultures exposed to NMDA-induced excitotoxicity, 7-Cl-KYNA HCl (EC50 = 12 nM) demonstrated 10-fold greater efficacy than 5,7-dichlorokynurenic acid (5,7-diCl-KYNA; EC50 = 120 nM) and 100-fold greater efficacy than KYNA (EC50 = 1,200 nM) [6]. This enhanced activity arises from:
Table 3: Neuroprotective Efficacy of Kynurenic Acid Derivatives
| Compound | EC50 (nM) in NMDA Model | EC50 (nM) in Oxidative Stress Model | VGLUT Inhibition IC50 (μM) |
|---|---|---|---|
| 7-Cl-KYNA HCl | 12 ± 2 | 18 ± 3 | 3.8 ± 0.4 |
| 5,7-diCl-KYNA | 120 ± 15 | 95 ± 8 | 8.2 ± 1.1 |
| KYNA | 1,200 ± 110 | >10,000 | >100 |
| 7-F-KYNA | 25 ± 4 | 30 ± 5 | 4.1 ± 0.6 |
Data from in vitro models of NMDA excitotoxicity and H2O2-induced oxidative stress [4] [6].
In models of oxidative stress, 7-Cl-KYNA HCl outperforms other derivatives by preserving mitochondrial membrane potential (ΔΨm) and reducing reactive oxygen species (ROS) by 75% at 100 nM. Its dual inhibition of NMDA receptors and VGLUTs provides a synergistic neuroprotective profile unmatched by monosubstituted analogs [4] [8].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5